Brevifolincarboxylic acid
Overview
Description
Brevifolincarboxylic acid is a natural product isolated from the plant Polygonum capitatum. It is known for its inhibitory effects on the aryl hydrocarbon receptor and its role as an α-glucosidase inhibitor with an IC50 of 323.46 μM . The compound has a molecular formula of C13H8O8 and a molecular weight of 292.2 g/mol .
Mechanism of Action
Target of Action
Brevifolincarboxylic acid primarily targets the aryl hydrocarbon receptor (AhR) and α-glucosidase . The aryl hydrocarbon receptor is a protein that regulates the expression of several genes involved in biological and toxic responses to environmental pollutants. On the other hand, α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, playing a crucial role in carbohydrate metabolism .
Mode of Action
This compound exhibits an inhibitory effect on the aryl hydrocarbon receptor . By inhibiting this receptor, it can potentially modulate the gene expression controlled by AhR. Additionally, this compound acts as an inhibitor of α-glucosidase, with an IC50 value of 323.46 μM . This means it can inhibit the breakdown of carbohydrates by α-glucosidase, thereby affecting the absorption of carbohydrates in the body .
Pharmacokinetics
A high-performance liquid chromatography triple quadrupole tandem mass spectrometry (hplc–qqq–ms/ms) method has been developed for the simultaneous quantification of this compound and other compounds in rat plasma after oral administration . This suggests that this compound can be absorbed and detected in the bloodstream following oral administration .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase. By inhibiting these targets, this compound could potentially modulate gene expression controlled by AhR and affect carbohydrate metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by storage conditions . It should be stored in a closed container, away from heat sources and oxidizing agents . Furthermore, its solubility in different solvents can impact its bioavailability and hence its pharmacological action .
Biochemical Analysis
Biochemical Properties
Brevifolincarboxylic acid plays a crucial role in biochemical reactions, primarily through its inhibitory effects on specific enzymes. It is known to inhibit the aryl hydrocarbon receptor (AhR) and α-glucosidase, with an IC50 of 323.46 μM .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of PC-14 lung cancer cells with an IC50 of 3.95 µg/ml . Additionally, this compound reduces LPS-induced nitric oxide production in RAW 264.7 macrophages, indicating its anti-inflammatory properties . The compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to and inhibits the aryl hydrocarbon receptor (AhR), preventing the activation of downstream signaling pathways involved in the body’s response to environmental toxins . Additionally, this compound inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and higher temperatures . Long-term studies have shown that this compound maintains its inhibitory effects on enzymes and cellular functions over extended periods, although its potency may decrease slightly due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and potential organ damage . These findings underscore the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. It is metabolized primarily through conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion . These metabolic pathways play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within tissues are influenced by its interactions with these transporters and binding proteins, affecting its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within cells and enhance its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Brevifolincarboxylic acid is typically extracted from natural sources such as Polygonum capitatum. The extraction process involves the use of solvents like methanol or ethanol to isolate the compound from the plant material. The structure of the compound is then elucidated using techniques such as 1H and 13C NMR spectroscopy and mass spectrometry .
Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Brevifolincarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
Brevifolincarboxylic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Gallic Acid: Another phenolic compound with antioxidant and antimicrobial properties.
Ellagic Acid: Known for its anticancer and anti-inflammatory activities.
Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory effects.
Uniqueness: Brevifolincarboxylic acid is unique due to its dual inhibitory effects on the aryl hydrocarbon receptor and α-glucosidase.
Properties
IUPAC Name |
7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O8/c14-5-2-4-7(10(17)9(5)16)8-3(12(18)19)1-6(15)11(8)21-13(4)20/h2-3,14,16-17H,1H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJWMFPFMLRLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)OC(=O)C3=CC(=C(C(=C32)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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